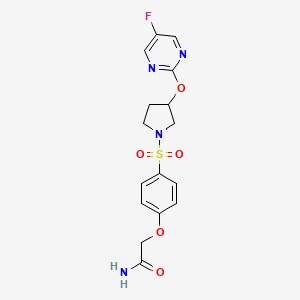
2-(4-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide is a useful research compound. Its molecular formula is C16H17FN4O5S and its molecular weight is 396.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Applications
A derivative of the compound, featured in the modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, exhibits significant anticancer effects. This derivative, after replacing the acetamide group with an alkylurea moiety, demonstrated potent antiproliferative activities against various human cancer cell lines. It also showed reduced toxicity and potential efficacy in inhibiting tumor growth in animal models, highlighting its role as a potent PI3K inhibitor and effective anticancer agent with low toxicity (Wang et al., 2015).
Antitumor Drug Development
Research on sulfonamide derivatives, including compounds related to the chemical structure , has been directed towards creating antitumor agents with low toxicity. Compounds synthesized in this area have shown high antitumor activity and low toxicity, promising for therapeutic applications (Huang, Lin, & Huang, 2001).
Serotonin and Dopamine Receptor Ligand Analysis
A study on a related compound, 4-fluoro-N-(1-{2-[2-(methylsulfanyl)phenoxy]ethyl}pyrrolidin-3-yl) benzene sulfonamide, explored its potential as a ligand for serotonin and dopamine receptors. The research included in silico and in vitro analysis of its metabolism, providing valuable insights for understanding interspecies differences in metabolism related to serotonin and dopamine receptor ligands (Kubowicz-Kwaoeny et al., 2019).
Antibacterial Activity
Compounds structurally related to 2-(4-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide have been evaluated for their antibacterial activity. These studies provide insights into developing new antimicrobial agents with a focus on compounds having similar chemical structures (Bogdanowicz et al., 2013).
Mecanismo De Acción
Target of Action
The primary targets of this compound are currently unknown . It’s worth noting that the compound contains apyrrolidine ring , which is a common feature in many biologically active compounds . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
The presence of afluoropyrimidine moiety suggests that it might interact with biological targets in a unique way. Fluorine substitution can alter a molecule’s interaction with biological targets.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown
Pharmacokinetics
The presence of a pyrrolidine ring in the compound could potentially influence its pharmacokinetic profile . Pyrrolidine rings are known to contribute to the stereochemistry of molecules and increase their three-dimensional coverage , which could potentially affect the compound’s bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown . It’s worth noting that the physicochemical properties of a compound, including its structure and the presence of functional groups, can be influenced by environmental factors .
Propiedades
IUPAC Name |
2-[4-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]sulfonylphenoxy]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O5S/c17-11-7-19-16(20-8-11)26-13-5-6-21(9-13)27(23,24)14-3-1-12(2-4-14)25-10-15(18)22/h1-4,7-8,13H,5-6,9-10H2,(H2,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWKCCSZNHWRJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

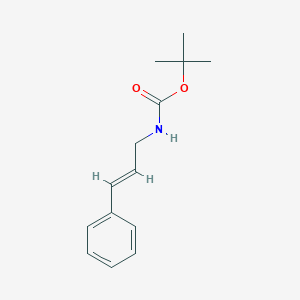
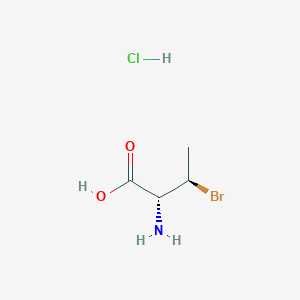

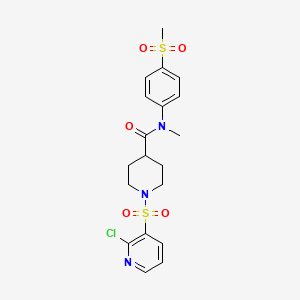
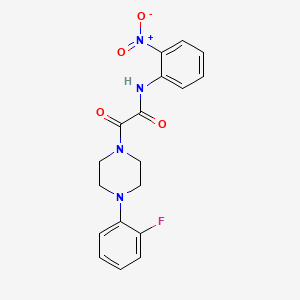
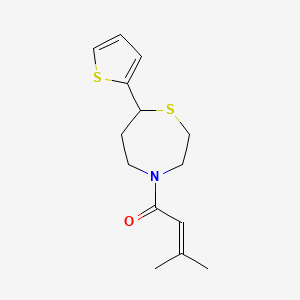
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2357060.png)
![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2357062.png)

![7-((5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-2H-chromen-2-one](/img/structure/B2357064.png)



